Introduction: The Strategic Importance of Fluorinated Acrylates in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Acrylates in Modern Chemistry
An In-depth Technical Guide to (E)-methyl 3-(2,6-difluorophenyl)acrylate (CAS 1253180-94-7)
Disclaimer: As of February 2026, detailed experimental data including specific physical properties and comprehensive spectroscopic analyses for (E)-methyl 3-(2,6-difluorophenyl)acrylate are not extensively available in publicly accessible scientific literature. This guide has been constructed by a Senior Application Scientist to provide a robust technical overview based on established chemical principles, data from structurally analogous compounds, and well-documented synthetic methodologies. The protocols and data herein are presented as a predictive and practical framework for researchers, scientists, and drug development professionals.
(E)-methyl 3-(2,6-difluorophenyl)acrylate is a specialized organic compound that stands at the intersection of two critical areas in chemical synthesis: acrylate chemistry and fluorine chemistry. Acrylates are versatile monomers and key intermediates in polymer science and are widely used as Michael acceptors in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[2] The 2,6-difluoro substitution pattern on the phenyl ring is of particular strategic importance. This motif can profoundly influence a molecule's conformational preferences and its interactions with biological targets. Furthermore, the high metabolic stability of the Carbon-Fluorine bond often enhances the pharmacokinetic profile of drug candidates, making compounds like (E)-methyl 3-(2,6-difluorophenyl)acrylate valuable building blocks in drug discovery programs.[3][4]
This guide provides a comprehensive overview of the chemical properties, proposed synthesis methodologies, and potential applications of this compound, designed to empower researchers in their synthetic and drug development endeavors.
Chemical & Physical Properties
While experimentally determined physical properties are not widely published, the following table summarizes the known and predicted properties for (E)-methyl 3-(2,6-difluorophenyl)acrylate.
| Property | Value | Source/Basis |
| CAS Number | 1253180-94-7 | [3] |
| Molecular Formula | C₁₀H₈F₂O₂ | [3] |
| Molecular Weight | 198.17 g/mol | [3] |
| Physical Form | Predicted to be a white to off-white solid or a colorless oil at room temperature. | Based on analogous substituted phenylacrylates.[5] |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | General solubility characteristics of similar organic esters. |
| SMILES | O=C(OC)/C=C/C1=C(F)C=C=C(F)C=1 | [3] |
Proposed Synthetic Routes & Experimental Protocols
The synthesis of (E)-methyl 3-(2,6-difluorophenyl)acrylate can be approached through several reliable and high-yielding methods common in organic synthesis. The two most prominent and logical pathways are the Wittig (or Horner-Wadsworth-Emmons) reaction and the Mizoroki-Heck cross-coupling reaction. The choice between these routes often depends on the availability of starting materials and desired scale.
Method 1: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides.[6][7] For the synthesis of (E)-methyl 3-(2,6-difluorophenyl)acrylate, this involves the reaction of 2,6-difluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, strongly favor the formation of the (E)-alkene isomer, making this an excellent choice for stereochemical control.[8]
Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig synthesis of the target compound.
Experimental Protocol (Proposed):
-
Preparation: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M), add methyl (triphenylphosphoranylidene)acetate (1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed. Gentle heating to reflux may be required to drive the reaction to completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue will contain the desired product and triphenylphosphine oxide as a byproduct.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure (E)-methyl 3-(2,6-difluorophenyl)acrylate.
Causality Behind Experimental Choices:
-
Ylide Choice: The use of the stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is critical for achieving high (E)-stereoselectivity.[8]
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent quenching of the ylide.
-
Purification: The significant difference in polarity between the acrylate product and the triphenylphosphine oxide byproduct allows for efficient separation via silica gel chromatography.
Method 2: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[9][10] This method is highly effective for forming carbon-carbon bonds and can be applied to synthesize the target compound by coupling a 2,6-difluorophenyl halide (e.g., 1-bromo-2,6-difluorobenzene or 1-iodo-2,6-difluorobenzene) with methyl acrylate.
Diagram: Mizoroki-Heck Reaction Workflow
Caption: Workflow for the Mizoroki-Heck synthesis of the target compound.
Experimental Protocol (Proposed):
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 1-bromo-2,6-difluorobenzene (1.0 eq), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%), and a base such as triethylamine (Et₃N, 2-3 eq) in a suitable solvent like DMF or toluene.
-
Reaction: Add methyl acrylate (1.2-1.5 eq) to the mixture. Heat the reaction to 80-120 °C and stir until the aryl halide is consumed, as monitored by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The palladium catalyst and phosphine ligand are essential for the catalytic cycle of oxidative addition, migratory insertion, and reductive elimination that defines the Heck reaction.[11]
-
Base: The base is required to neutralize the hydrohalic acid (HBr or HI) that is formed during the reaction, regenerating the Pd(0) catalyst.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the phosphine ligands and the palladium catalyst.
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the analysis of similar substituted phenylacrylates and general principles of spectroscopy.[5][12] Researchers should use this information as a guide for confirming the identity and purity of their synthesized material.
¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.65 | d | ~16.0 | 1H | Vinylic H (α to phenyl) |
| ~7.30-7.40 | m | - | 1H | Aromatic H (para to acrylate) |
| ~6.95-7.05 | t | ~8.0 | 2H | Aromatic H (ortho to acrylate) |
| ~6.40 | d | ~16.0 | 1H | Vinylic H (β to phenyl) |
| ~3.80 | s | - | 3H | OCH₃ |
Rationale for Predictions:
-
The large coupling constant (~16.0 Hz) between the two vinylic protons is characteristic of the trans or (E) configuration.[13]
-
The aromatic region will show a complex multiplet and a triplet, characteristic of a 1,2,3-trisubstituted (effectively) benzene ring system.
-
The methyl ester protons will appear as a sharp singlet around 3.80 ppm.[4]
¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Ester) |
| ~160.0 (dd) | C-F (Aromatic) |
| ~140.0 | Vinylic CH |
| ~132.0 (t) | Aromatic CH |
| ~120.0 | Vinylic CH |
| ~112.0 (t) | Aromatic C (ipso) |
| ~111.5 (dd) | Aromatic CH |
| ~52.0 | OCH₃ |
Rationale for Predictions:
-
The carbonyl carbon is expected in the typical ester region (~167 ppm).[14]
-
The carbons directly bonded to fluorine will appear as doublets due to C-F coupling. The ipso-carbon (attached to the acrylate group) will appear as a triplet due to coupling with two equivalent fluorine atoms. The para-carbon will appear as a triplet, and the meta-carbons as doublets of doublets.[15]
Mass Spectrometry (Predicted)
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ Calculated m/z for C₁₀H₉F₂O₂⁺ | 199.0565 |
| HRMS (ESI+) | [M+Na]⁺ Calculated m/z for C₁₀H₈F₂NaO₂⁺ | 221.0384 |
| EI-MS | Molecular Ion (M⁺) | m/z 198 |
| EI-MS | Key Fragments | m/z 167 ([M-OCH₃]⁺), 139 ([M-COOCH₃]⁺) |
Safety & Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Hazards: Acrylates are known to be skin and eye irritants and may cause respiratory irritation. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
References
- (Reference details to be populated
- Beilstein Journals. (n.d.). Additional experimental data.
- BLDpharm. (n.d.). 1253180-94-7|(E)-Methyl 3-(2,6-difluorophenyl)acrylate.
- University of California, Berkeley. (2014, March 13). The Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- (Reference details to be populated
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- (Reference details to be populated
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- (Reference details to be populated
- ChemicalBook. (n.d.). Methyl acrylate(96-33-3) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2017, September 11).
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- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
- (Reference details to be populated
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- Wikipedia. (n.d.). Methyl acrylate.
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